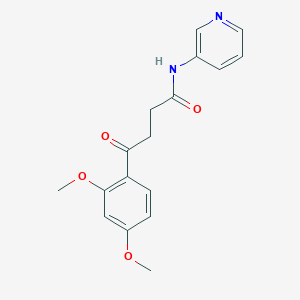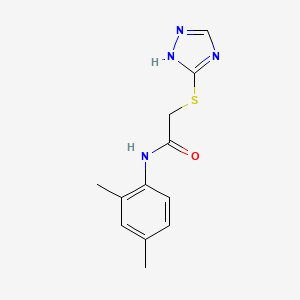![molecular formula C17H20N2O3S B5752541 N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)
N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent activator of the nitric oxide (NO)-soluble guanylyl cyclase (sGC) signaling pathway, which plays a crucial role in regulating various physiological processes in the body.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to improve the function of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway, leading to vasodilation, anti-inflammatory effects, and inhibition of smooth muscle cell proliferation. Additionally, BAY 41-2272 has been investigated for its potential role in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
BAY 41-2272 acts as a direct activator of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway by binding to the heme moiety of sGC and increasing the production of cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase G (PKG) and subsequent downstream effects such as vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to improve endothelial function, decrease pulmonary arterial pressure, inhibit smooth muscle cell proliferation, and reduce inflammation. Additionally, BAY 41-2272 has been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BAY 41-2272 in lab experiments is its potency and selectivity for the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway. This allows for precise modulation of this pathway without affecting other signaling pathways in the body. However, one of the limitations of BAY 41-2272 is its short half-life, which can limit its effectiveness in in vivo experiments.
Orientations Futures
There are several future directions for the study of BAY 41-2272. One potential area of research is the development of more potent and selective activators of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway. Additionally, the therapeutic potential of BAY 41-2272 in various diseases such as cancer and cardiovascular diseases warrants further investigation. Finally, the use of BAY 41-2272 in combination with other drugs or therapies may lead to enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of BAY 41-2272 involves the reaction of N-tert-butyl-2-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound in high yield and purity.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)18-16(20)14-11-7-8-12-15(14)19-23(21,22)13-9-5-4-6-10-13/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMATWYSXMRXZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)



![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)


![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)